Z-Ietd-afc

Vue d'ensemble

Description

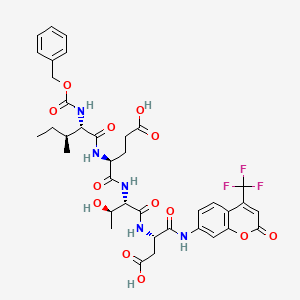

Le Z-IETD-AFC, également connu sous le nom de N-[(phénylméthoxy)carbonyl]-L-isoleucyl-L-α-glutamyl-L-thréonyl-N-[2-oxo-4-(trifluorométhyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, est un substrat fluorogène utilisé principalement pour détecter l'activité de la caspase-8 et de la granzyme B. Lors du clivage enzymatique par ces protéases, il libère la 7-amino-4-trifluorométhylcoumarine, qui présente une fluorescence. Cette propriété en fait un outil précieux dans divers essais biochimiques .

Mécanisme D'action

Target of Action

The primary targets of Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin are caspase 8 and granzyme B . These are proteolytic enzymes involved in the initiation and execution of apoptosis, a form of programmed cell death.

Mode of Action

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin acts as a fluorogenic substrate for caspase 8 and granzyme B . It is cleaved by these enzymes during the process of apoptosis.

Biochemical Pathways

The compound is involved in the apoptotic pathway . Specifically, it is part of the sequence of amino acid residues 172-175 of procaspase 3 . During apoptosis, this sequence is cleaved to produce the p12 subunit and a p20 peptide, which is further cleaved to form the p17 subunit of mature caspase 3 .

Result of Action

The cleavage of Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin by caspase 8 and granzyme B results in the production of the p12 subunit and a p20 peptide, which is further cleaved to form the p17 subunit of mature caspase 3 . This is a key step in the execution phase of apoptosis, leading to programmed cell death.

Analyse Biochimique

Biochemical Properties

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin interacts with enzymes such as caspase 8 and granzyme B . These interactions are crucial in biochemical reactions, particularly in the process of apoptosis .

Cellular Effects

The effects of Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin on cells are primarily related to its role in apoptosis. It influences cell function by interacting with specific enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Z-IETD-AFC implique plusieurs étapes, commençant par la protection des acides aminés et le couplage de ces acides aminés protégés pour former la chaîne peptidique. L'étape finale consiste à attacher le groupe fluorogène, la 7-amino-4-trifluorométhylcoumarine. Les conditions de réaction impliquent généralement l'utilisation de réactifs de couplage tels que la dicyclohexylcarbodiimide et la N-hydroxysuccinimide dans des solvants anhydres comme le diméthylformamide .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit. L'utilisation de synthétiseurs peptidiques automatisés et de chromatographie liquide haute performance pour la purification sont des pratiques courantes dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions : Le Z-IETD-AFC subit principalement des réactions de clivage enzymatique. Il est spécifiquement conçu pour être un substrat de la caspase-8 et de la granzyme B, qui clivent la liaison peptidique, libérant le groupe fluorogène .

Réactifs et conditions courants : Les réactions enzymatiques se produisent généralement dans des conditions physiologiques, avec des tampons maintenant un pH d'environ 7,4. Les réactifs courants incluent le dithiothréitol et l'acide éthylènediaminetétraacétique, qui sont utilisés pour maintenir l'activité des enzymes .

Principaux produits formés : Le principal produit formé par le clivage du this compound est la 7-amino-4-trifluorométhylcoumarine, qui présente une fluorescence avec des maxima d'excitation et d'émission à 400 nm et 505 nm, respectivement .

Applications De Recherche Scientifique

Le Z-IETD-AFC est largement utilisé en recherche scientifique, en particulier dans les domaines de la biologie cellulaire, de la biochimie et de la médecine. Sa principale application est la détection et la quantification de l'activité de la caspase-8 et de la granzyme B, qui sont cruciales dans l'étude de l'apoptose et des réponses immunitaires .

En chimie : En recherche chimique, le this compound est utilisé pour étudier la cinétique enzymatique et la spécificité des protéases. Il aide à comprendre les mécanismes catalytiques de ces enzymes .

En biologie : En recherche biologique, il est utilisé pour surveiller l'apoptose dans les cultures cellulaires. La fluorescence émise lors du clivage par la caspase-8 sert d'indicateur de l'activité apoptotique .

En médecine : En recherche médicale, le this compound est utilisé pour étudier les maladies où l'apoptose joue un rôle clé, telles que le cancer et les maladies neurodégénératives. Il aide à cribler les agents thérapeutiques potentiels qui modulent l'activité de la caspase-8 .

Dans l'industrie : Dans l'industrie pharmaceutique, le this compound est utilisé dans des tests de criblage à haut débit pour identifier les composés qui affectent l'activité de la caspase-8. Ceci est crucial dans le développement de médicaments ciblant les voies apoptotiques .

5. Mécanisme d'action

Le this compound exerce ses effets grâce à son rôle de substrat de la caspase-8 et de la granzyme B. Lors du clivage par ces enzymes, il libère la 7-amino-4-trifluorométhylcoumarine, qui fluoresce. Cette fluorescence peut être mesurée pour quantifier l'activité des enzymes. Les cibles moléculaires du this compound sont les sites actifs de la caspase-8 et de la granzyme B, où le clivage se produit .

Composés similaires:

- Z-DEVD-AFC

- Z-LEHD-AFC

- Z-VEID-AFC

Comparaison : Bien que tous ces composés soient des substrats fluorogènes pour différentes caspases, le this compound est unique dans sa spécificité pour la caspase-8 et la granzyme B. Cette spécificité le rend particulièrement précieux dans les études se concentrant sur ces enzymes. D'autres composés comme le Z-DEVD-AFC sont spécifiques de la caspase-3, et le Z-LEHD-AFC est spécifique de la caspase-9 .

Le this compound se distingue par sa sensibilité et sa spécificité élevées, ce qui en fait un choix privilégié dans la recherche sur l'apoptose impliquant la caspase-8 et la granzyme B .

Comparaison Avec Des Composés Similaires

- Z-DEVD-AFC

- Z-LEHD-AFC

- Z-VEID-AFC

Comparison: While all these compounds are fluorogenic substrates for different caspases, Z-IETD-AFC is unique in its specificity for caspase-8 and granzyme B. This specificity makes it particularly valuable in studies focusing on these enzymes. Other compounds like Z-DEVD-AFC are specific for caspase-3, and Z-LEHD-AFC is specific for caspase-9 .

This compound stands out due to its high sensitivity and specificity, making it a preferred choice in apoptosis research involving caspase-8 and granzyme B .

Propriétés

IUPAC Name |

(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F3N5O13/c1-4-18(2)30(45-36(56)57-17-20-8-6-5-7-9-20)34(54)42-24(12-13-27(47)48)32(52)44-31(19(3)46)35(55)43-25(16-28(49)50)33(53)41-21-10-11-22-23(37(38,39)40)15-29(51)58-26(22)14-21/h5-11,14-15,18-19,24-25,30-31,46H,4,12-13,16-17H2,1-3H3,(H,41,53)(H,42,54)(H,43,55)(H,44,52)(H,45,56)(H,47,48)(H,49,50)/t18-,19+,24-,25-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIFCAJYIPUCJW-QXPVPWKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F3N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746702 | |

| Record name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219138-02-0 | |

| Record name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.